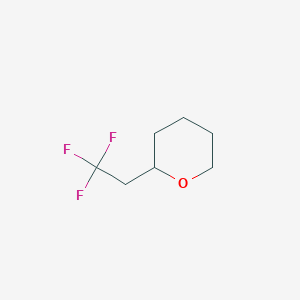

2-(2,2,2-Trifluoroethyl)oxane

Description

Contextualization of Fluorine-Containing Cyclic Ethers in Organic Chemistry

Fluorinated cyclic ethers are a class of compounds characterized by a cyclic ether backbone containing one or more fluorine atoms. These compounds are often liquids with low viscosity, high chemical and thermal stability, and non-flammability. researchgate.net Their enhanced solubility in various solvents makes them valuable as building blocks in organic synthesis. researchgate.net

The synthesis of fluorinated cyclic ethers can be achieved through several methods, including the Mitsunobu cyclodehydration of fluorinated diols, Dyotropic rearrangements, and electrochemical fluorination. researchgate.net The reactivity of the cyclic ether ring is influenced by the presence of fluorine. For instance, in free-radical additions to fluorinated alkenes, the general order of reactivity for the cyclic ether is oxolane (5-membered ring) > oxepane (B1206615) (7-membered ring) > oxane (6-membered ring). researchgate.net This highlights the influence of ring size on reactivity within this class of compounds. The C-O bonds in cyclic ethers, known for their general stability, can be activated for deconstructive functionalization, a challenging but increasingly important area of research for creating complex fluorinated molecules. google.comresearchgate.net

Specific Focus on 2-(2,2,2-Trifluoroethyl)oxirane: A Key Epoxide Analog

A crucial precursor and structural analog to 2-(2,2,2-trifluoroethyl)oxane is its three-membered ring counterpart, 2-(2,2,2-Trifluoroethyl)oxirane . This epoxide is a key intermediate in the synthesis of more complex fluorinated molecules due to the high ring strain of the oxirane ring, which facilitates ring-opening reactions. ontosight.aiscbt.com The reaction of this epoxide with various nucleophiles allows for the introduction of the 2,2,2-trifluoroethyl moiety into a wide range of molecular scaffolds.

The ring-opening of trifluoromethyl-substituted oxiranes is regioselective and can be mediated by various reagents, including frustrated Lewis pairs, to yield larger six- or seven-membered heterocycles. researchgate.netscbt.com This reactivity is fundamental for the potential synthesis of this compound itself, likely proceeding through a nucleophilic attack on the oxirane followed by intramolecular cyclization of the resulting alcohol.

Below are some of the known properties of this key epoxide analog:

| Property | Value | Source |

| CAS Number | 407-12-5 | ontosight.aiscbt.comacs.org |

| Molecular Formula | C₄H₅F₃O | ontosight.aiscbt.comacs.org |

| Molecular Weight | 126.08 g/mol | ontosight.aiscbt.comacs.org |

| Appearance | Colorless liquid | ontosight.ai |

| Alternate Name | 1,1,1-Trifluoro-3,4-epoxybutane | acs.org |

Significance of Trifluoroethyl Moieties in Synthetic and Applied Chemistry

The trifluoroethyl group (-CH₂CF₃) is a privileged structural motif in modern chemistry, particularly in the design of pharmaceuticals and agrochemicals. nih.govtdx.cat Its strong electron-withdrawing nature and high lipophilicity can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. beilstein-journals.org The introduction of a trifluoromethyl group can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability. beilstein-journals.orgelte.hu

The utility of the trifluoroethyl group is demonstrated by its incorporation into a diverse array of molecules. For example, 2,2,2-trifluoroethyl-containing reagents are widely used in synthesis:

2,2,2-Trifluoroethyl formate is a versatile reagent for the formylation of alcohols and amines. tdx.catresearchgate.net

2,2,2-Trifluoroethanol (B45653) is used in esterification reactions to produce compounds like 2,2,2-trifluoroethyl methyl 2-oxoalkylphosphonates. acs.org

2,2,2-Trifluoroethyl iodide serves as a trifluoroethylating agent in photoredox-catalyzed reactions to form C-C bonds with enamides. researchgate.net

The synthesis of complex molecules such as glucopyranosides and mannosides bearing a trifluoroethyl group has been developed for applications like protein probes. acs.org Furthermore, N-2,2,2-trifluoroethylisatin ketimines have been used in asymmetric synthesis to create optically pure spirocyclic compounds. sinogracechem.com These examples underscore the broad importance of the trifluoroethyl moiety in creating functional molecules with tailored properties.

Overview of Research Trajectories for Fluorinated Cyclic Ethers

Current research into fluorinated cyclic ethers is diverse and expanding. One significant area of investigation is their application in energy storage, where they are being explored as components of electrolytes for lithium-ion batteries. nih.govchemsrc.com Their properties, such as low flammability and high stability, are advantageous for improving battery safety and performance. researchgate.net

The development of novel synthetic methodologies remains a key research trajectory. This includes the creation of efficient pathways for the synthesis of complex fluorinated heterocycles from readily available starting materials. google.comresearchgate.net The deconstructive functionalization of stable cyclic ethers to introduce fluorine-containing groups is an emerging strategy to build molecular complexity. google.comresearchgate.net

Furthermore, the synthesis of fluorinated polymers derived from monomers containing cyclic ethers is an active field of research, aiming to create new materials with enhanced thermal and chemical resistance. The exploration of the biological activities of novel fluorinated cyclic ethers continues to be a driving force, with the potential to discover new therapeutic agents. The combination of a stable oxane ring with the influential trifluoroethyl group in This compound places it at the intersection of these promising research avenues, making it a molecule of significant synthetic and applied interest, even as specific research into its properties and applications is still developing.

Structure

2D Structure

3D Structure

Properties

CAS No. |

401794-89-6 |

|---|---|

Molecular Formula |

C7H11F3O |

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethyl)oxane |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-6-3-1-2-4-11-6/h6H,1-5H2 |

InChI Key |

QMGXDKSCHLFBQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CC(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 2,2,2 Trifluoroethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane moiety is the primary site of reactivity in 2-(2,2,2-trifluoroethyl)oxirane. These reactions typically proceed via cleavage of one of the carbon-oxygen bonds and are the most common transformations for this class of compounds.

The epoxide functional group in 2-(2,2,2-trifluoroethyl)oxirane is highly susceptible to ring-opening reactions by a wide array of nucleophiles. cymitquimica.com The electron-withdrawing trifluoroethyl group enhances the electrophilic character of the adjacent ring carbons, facilitating attack by nucleophiles. scbt.com These reactions are crucial for synthesizing more complex fluorinated molecules. cymitquimica.com

The regioselectivity of the attack is a key consideration. In related fluorinated epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring, following an Sₙ2 mechanism. For 2-(2,2,2-trifluoroethyl)oxirane, this would be the terminal CH₂ group (C3).

Studies on analogous fluorinated epoxides demonstrate this reactivity pattern with various nucleophiles, including amines, thiols, and alcohols. For instance, research on 2,2-bis(trifluoromethyl)oxirane (B3041556) shows that it reacts regioselectively with oxygen, nitrogen, and sulfur nucleophiles to give tertiary alcohols. researchgate.net Similarly, the reaction of fluorine-containing 2,3-epoxypropanoates with amines and thiols proceeds via an Sₙ2 mechanism to afford 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org While specific data for 2-(2,2,2-trifluoroethyl)oxirane is limited, these examples from closely related structures provide a strong basis for its expected reactivity.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,2-bis(Trifluoromethyl)oxirane | Alcohols (e.g., CH₃OH, CF₃CH₂OH) | Phase Transfer Catalysis (NaOH or KOH) | Adducts of the type R-OCH₂C(CF₃)₂OH | researchgate.netepa.gov |

| 2,2-bis(Trifluoromethyl)oxirane | Sodium thiocyanate (B1210189) (NaSCN) | Water, exothermic | Cyclic imine | researchgate.net |

| (E)-3-CF₃-2,3-epoxypropanoates | Amines (e.g., p-anisidine) | - | 2-Amino-3-hydroxypropanoates | beilstein-journals.org |

| (E)-3-CF₃-2,3-epoxypropanoates | Thiols (e.g., PhCH₂SH) | - | 2-Thio-3-hydroxypropanoates | beilstein-journals.org |

| 2-(Trifluoromethyl)oxirane (B1348523) | Frustrated Lewis Pairs (FLPs) | Room Temperature | Six- and seven-membered heterocycles | researchgate.net |

The oxirane ring can also be opened through electrophile-initiated processes, typically involving protonation or coordination of a Lewis acid to the epoxide oxygen. This activation makes the ring significantly more reactive towards even weak nucleophiles. The general mechanism involves the formation of a transient species with significant carbocation character at the more substituted carbon atom. masterorganicchemistry.com

In the case of 2-(2,2,2-trifluoroethyl)oxirane, acid-catalyzed ring-opening would proceed by protonation of the epoxide oxygen, followed by nucleophilic attack. The regiochemical outcome depends on the reaction conditions (Sₙ1 vs. Sₙ2 character), but attack at the more substituted carbon (C2) is often favored in acid-catalyzed openings. masterorganicchemistry.com

Studies on the analogous compound 2,2-bis(trifluoromethyl)oxirane show that it undergoes regioselective ring-opening with strong acids (HX, where X = FSO₂O, CF₃SO₂O, Cl, I) under mild conditions. researchgate.net The addition of a weaker acid like acetic acid requires a catalyst such as tantalum(V) fluoride (B91410) (TaF₅) and elevated temperatures. researchgate.net Furthermore, Friedel-Crafts alkylations of aromatic compounds with mono- and bis(trifluoromethyl)oxiranes in superacid have been reported, demonstrating a facile synthesis of α-(trifluoromethyl)-β-arylethanols. masterorganicchemistry.com These reactions highlight the utility of electrophile-initiated cleavage for forming carbon-carbon bonds.

Reactivity of the Trifluoroethyl Group in Chemical Transformations

The 2,2,2-trifluoroethyl group is generally considered chemically robust and inert under most conditions used to manipulate the oxirane ring. The carbon-fluorine bonds are exceptionally strong, and the trifluoromethyl group is highly stable. Its primary role is not to participate in reactions directly but to influence the reactivity of the epoxide moiety through its powerful inductive electron-withdrawing effect. ontosight.ai This effect is central to the chemical behavior of the entire molecule, activating the oxirane ring as previously described. Any potential reactivity of the trifluoroethyl group, for instance involving the CH₂ unit, would require harsh conditions that would likely not leave the epoxide ring intact.

Specific Reaction Mechanisms Involving 2-(2,2,2-Trifluoroethyl)oxirane Intermediates

2-(2,2,2-Trifluoroethyl)oxirane and related fluorinated epoxides serve as valuable intermediates in organic synthesis for the construction of complex fluorine-containing target molecules. cymitquimica.comontosight.ai The ring-opening reactions are the key mechanistic pathways through which this is achieved.

A notable modern example of a specific mechanism is the ring-opening of epoxides mediated by Frustrated Lewis Pairs (FLPs). A study on 2-(trifluoromethyl)oxirane, an isomer of the title compound, showed that FLPs can effectively catalyze the ring-opening to form novel heterocyclic structures. researchgate.netnih.gov The proposed mechanism involves activation of the epoxide by the Lewis acidic borane (B79455) component of the FLP, followed by intermolecular nucleophilic attack by the phosphine (B1218219) of a second FLP molecule. nih.gov This process generates a chain-like intermediate that subsequently undergoes ring-closure to yield the final product, regenerating the FLP catalyst. nih.gov This metal-free approach represents a sophisticated method for utilizing the reactivity of fluorinated epoxides.

Another powerful mechanism involves the lithiation-borylation of fluorinated epoxides. Research on 2-(trifluoromethyl)oxirane has demonstrated that its reaction with a lithiated boronic ester leads to a densely functionalized α-tertiary boronic ester. researchgate.net This intermediate is a versatile building block that can be used in subsequent transformations, such as Zweifel olefinations, to create quaternary stereocenters bearing a trifluoromethyl group. researchgate.net These specific, mechanistically distinct pathways underscore the role of fluorinated epoxides as key synthons for accessing valuable chemical structures.

Kinetic and Thermodynamic Aspects of Reactions

The thermodynamic strain of the three-membered epoxide ring is a primary driving force for its ring-opening reactions. Kinetically, the presence of the electron-withdrawing 2,2,2-trifluoroethyl group significantly accelerates the rate of nucleophilic attack compared to non-fluorinated epoxides. This rate enhancement is due to the increased electrophilicity of the ring carbons, which lowers the activation energy for the ring-opening transition state.

Kinetic studies on the ring-opening of epoxides in various systems have been developed. For the epoxidation of soybean oil, kinetic models describe the epoxide ring-opening as a significant side reaction influenced by the concentration of nucleophiles and the acidity of the medium. mdpi.com While these models are for a different system, they establish the key parameters governing the kinetics.

More specifically, detailed kinetic and computational studies on the FLP-mediated ring-opening of 2-(trifluoromethyl)oxirane have been performed. researchgate.netnih.gov These investigations revealed that the reaction proceeds via activation of the epoxide by the Lewis acid, followed by a rate-determining nucleophilic attack from a second FLP molecule. nih.gov In another context, kinetic studies on the reaction of various fluorinated oxiranes with hydroxyl radicals have been used to estimate their atmospheric lifetimes, providing quantitative data on their reactivity in environmental settings. google.com

| Reaction | Compound | Kinetic Parameter/Observation | Reference |

|---|---|---|---|

| Atmospheric Degradation | 2,3-difluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-3-trifluoromethyl-oxirane | Estimated atmospheric lifetime of 20 years based on reaction with hydroxyl radical. | google.com |

| Atmospheric Degradation | 2-fluoro-2-pentafluoroethyl-3,3-bis-trifluoromethyl-oxirane | Estimated atmospheric lifetime of 77 years based on reaction with hydroxyl radical. | google.com |

| Ring-Opening | 2-(Trifluoromethyl)oxirane with FLP | Reaction mechanism involves a rate-determining intermolecular nucleophilic attack. | nih.gov |

Advanced Applications of 2 2,2,2 Trifluoroethyl Oxirane in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

2-(2,2,2-Trifluoroethyl)oxirane serves as a versatile synthetic building block primarily due to the reactivity of its epoxide ring. The inherent ring strain and the electrophilic character, which is significantly enhanced by the adjacent trifluoromethyl group, make it highly susceptible to regioselective ring-opening reactions by a wide array of nucleophiles. scbt.comcymitquimica.com This reactivity allows for the straightforward introduction of a hydroxy-trifluoropropyl fragment into various molecular scaffolds.

The ring-opening can be facilitated by nucleophiles such as amines, thiols, and alcohols, leading to a diverse range of substituted products. For example, the reaction with amines or thiols provides access to trifluoromethyl-substituted amino alcohols and thioalcohols, respectively. These products are valuable intermediates for the synthesis of more complex molecules. Furthermore, the oxirane can undergo cycloaddition reactions. A notable example is the reaction with carbon dioxide (CO₂) or carbon disulfide (CS₂) in the presence of a lithium bromide catalyst to form five-membered cyclic carbonates and xanthates, respectively. academie-sciences.fr These reactions are highly atom-economical and provide access to interesting fluorinated heterocyclic compounds. academie-sciences.fr

The versatility of this building block is also demonstrated in its use for creating stereogenic centers. Lithiation-borylation reactions of 2-(2,2,2-trifluoroethyl)oxirane can produce densely functionalized and versatile trifluoromethyl-substituted α-tertiary boronic esters, which are valuable synthons in organic chemistry. researchgate.netrsc.org

Role in the Introduction of Trifluoroethyl Functionalities

A significant application of 2-(2,2,2-trifluoroethyl)oxirane is as a source for the trifluoroethyl group, a moiety known to enhance properties like lipophilicity and metabolic stability in drug candidates. semanticscholar.org

C(sp²)–H Trifluoroethylation

Direct trifluoroethylation of C(sp²)–H bonds is a highly sought-after transformation. While many methods rely on specific trifluoroethylating reagents, strategies involving 2-(2,2,2-trifluoroethyl)oxirane are emerging. Photocatalytic methods, in particular, have shown promise for the functionalization of arenes and heteroarenes. semanticscholar.orgnih.gov In these reactions, a photocatalyst, upon excitation by visible light, can initiate a process leading to the generation of a trifluoroethyl radical or a related reactive species from a precursor. Although direct use of the oxirane in this context is less common than reagents like 2,2,2-trifluoroethyl iodide, the principles of photoredox catalysis allow for the C-H functionalization of various aromatic systems. researchgate.netnih.govresearchgate.net For instance, photoredox-catalyzed reactions have been developed for the trifluoroethylation of coumarins and imidazoheterocycles using CF₃CH₂I, demonstrating the feasibility of such transformations under mild conditions. researchgate.net

Trifluoroethylation of Unsaturated Systems (e.g., Alkynes, Alkenes)

The trifluoroethyl group can be introduced into unsaturated systems like alkynes and alkenes through various catalytic methods. Palladium-catalyzed reactions have been developed for the trifluoroethylation of terminal alkynes using reagents like 1,1,1-trifluoro-2-iodoethane. researchgate.net These methods are tolerant of a wide range of functional groups. researchgate.netresearchgate.net

Visible-light photoredox catalysis has also been successfully applied to the trifluoroethylation of alkenes. rsc.orgorganic-chemistry.org For example, a three-component reaction involving alkenes, quinoxalin-2(1H)-ones, and 2,2,2-trifluoroethyl iodide has been developed to produce complex trifluoroethyl-containing molecules under mild conditions. rsc.org These reactions often proceed with high regioselectivity and efficiency. rsc.orgorganic-chemistry.org

Below is a table summarizing selected methods for the trifluoroethylation of unsaturated systems.

| Unsaturated System | Reagent(s) | Catalyst/Conditions | Product Type |

| Terminal Alkynes | CF₃CH₂I | Palladium catalyst | Trifluoroethylated alkynes |

| Alkenes | CF₃I | Ru(Phen)₃Cl₂, DBU, visible light | (E)-alkenyl-CF₃ compounds |

| Alkenes | ICH₂CF₃, Quinoxalin-2(1H)-ones | Photocatalyst, visible light | Difunctionalized products |

Mitsunobu Reaction with Trifluoroethylated Nucleophiles

The Mitsunobu reaction is a powerful tool for dehydrative condensation between an alcohol and a pronucleophile, mediated by a phosphine (B1218219) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.netmdpi.com While the prompt mentions "Trifluoroethylated Nucleophiles," it is more common in Mitsunobu chemistry to use a trifluoroethylated alcohol as a reactant. Alcohols derived from the ring-opening of 2-(2,2,2-trifluoroethyl)oxirane are ideal substrates for subsequent Mitsunobu reactions.

For example, nucleophilic opening of the oxirane yields a secondary alcohol of the type R-Nu-CH₂-CH(OH)-CF₃. This alcohol can then be subjected to Mitsunobu conditions with an acidic pronucleophile (e.g., a carboxylic acid, phenol, or imide) to form a new C-O, C-S, or C-N bond with inversion of stereochemistry at the alcohol center. researchgate.netmdpi.comorganic-synthesis.com This two-step sequence (ring-opening followed by Mitsunobu reaction) provides a versatile pathway to a wide range of complex chiral trifluoroethylated molecules. It's also noted that 2,2,2-trifluoroethanol (B45653) itself can participate as a nucleophile in Mitsunobu reactions due to the acidity imparted by the fluorine atoms. nih.gov

Precursor for the Synthesis of Complex Fluorinated Molecules

The unique reactivity of 2-(2,2,2-trifluoroethyl)oxirane makes it an excellent starting material for synthesizing more complex fluorinated molecules, especially heterocycles. researchgate.netmdpi.come-bookshelf.de The ring-opening of the epoxide with appropriate nucleophiles provides intermediates that can undergo subsequent cyclization reactions to form various heterocyclic systems.

For example, the reaction of (S)-3,3,3-trifluoropropene oxide (a chiral version of 2-(2,2,2-trifluoroethyl)oxirane) with amines can lead to the formation of fluorinated amino alcohols. rsc.org These intermediates can then be cyclized to produce trifluoromethyl-substituted aziridines, which are valuable building blocks for medicinal chemistry. rsc.org This strategy has been used to synthesize precursors for potential T-type Ca²⁺ channel blockers and tachykinin receptor antagonists. rsc.org Furthermore, the oxirane can be used to synthesize fluorinated analogues of biologically active compounds, such as N-2,2,2-trifluoroethylisatin ketimines, which are versatile synthons in asymmetric catalysis. mdpi.com

Development of Novel Trifluoroethyl-Containing Reagents

Beyond its direct use, 2-(2,2,2-trifluoroethyl)oxirane can serve as a precursor for the development of novel trifluoroethylating reagents. The functional handles introduced by the ring-opening of the epoxide (a hydroxyl group and the trifluoroethyl group) can be further modified to create new reagents with specific reactivity. For instance, fluorinated alcohols derived from the oxirane can be converted into sulfonates or other leaving groups, creating electrophilic trifluoroethylating agents. google.com

The field of organofluorine chemistry is continuously evolving, with the development of new reagents for fluorination and fluoroalkylation being a major focus. sustech.edu.cnsustech.edu.cn While many current trifluoroethylating reagents are based on iodine, sulfur, or other elements, the versatility of the oxirane platform offers potential for creating new classes of reagents. researchgate.netresearchgate.netenamine.net For example, the synthesis of 2,2,2-trifluoroethyl chlorooxoacetate, a reagent used in the one-pot synthesis of oxamides, demonstrates how trifluoroethanol (derivable from the oxirane) can be incorporated into useful synthetic tools. enamine.net

Phosphonate (B1237965) and Phosphonium (B103445) Salt Derivatives

The reaction of epoxides with phosphorus-based reagents provides a direct route to organophosphorus compounds, which are significant in fields ranging from medicinal chemistry to materials science. Phosphonium salts, in particular, are widely used as phase-transfer catalysts, intermediates in olefination reactions, and as mitochondrial-targeting agents in drug delivery. mdpi.comunive.it

A primary method for synthesizing phosphonium salts from epoxides involves the acid-catalyzed ring-opening of the oxirane. The reaction of an epoxide with a triarylphosphine, such as triphenylphosphine (B44618), in the presence of a strong acid like trifluoromethanesulfonic acid, yields (2-hydroxyalkyl)phosphonium salts. mdpi.com This general methodology can be applied to 2-(2,2,2-trifluoroethyl)oxirane to produce (2-hydroxy-4,4,4-trifluorobutyl)triphenylphosphonium salts. The reaction proceeds via protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack by triphenylphosphine at the sterically less hindered carbon atom. mdpi.com

| Reactants | Catalyst/Acid | Product | Application |

| 2-(2,2,2-Trifluoroethyl)oxirane, Triphenylphosphine | Trifluoromethanesulfonic Acid | (2-Hydroxy-4,4,4-trifluorobutyl)triphenylphosphonium triflate | Synthetic Intermediate, Potential Biological Applications mdpi.com |

While direct syntheses of phosphonate esters from 2-(2,2,2-trifluoroethyl)oxirane are less commonly detailed, the resulting hydroxy phosphonium salts or the corresponding amino alcohol derivatives (from ring-opening with amines) can serve as precursors for their synthesis through established phosphorylation methods.

Formate and Carbonate Derivatives

The reaction of epoxides with carbon dioxide is a key example of carbon capture and utilization, providing an atom-economical and environmentally conscious route to valuable five-membered cyclic carbonates. These carbonates are used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as intermediates for the synthesis of polycarbonates and other chemicals. academie-sciences.fracs.org

The cycloaddition of carbon dioxide to 2-(2,2,2-trifluoroethyl)oxirane, also known as 2-(trifluoromethyl)oxirane (B1348523) (TFEO), has been shown to proceed efficiently to produce 4-(2,2,2-trifluoroethyl)-1,3-dioxolan-2-one. academie-sciences.fracademie-sciences.fracademie-sciences.fr The reaction is typically catalyzed by alkali metal salts, with lithium bromide (LiBr) being a particularly effective catalyst. academie-sciences.fracademie-sciences.fr Optimization studies have demonstrated that the reaction can achieve high yields under relatively mild conditions. For instance, using LiBr in acetone (B3395972) at 65 °C with CO2 pressure leads to excellent conversion to the desired cyclic carbonate. academie-sciences.fr

| Epoxide | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)oxirane | LiBr | Acetone | 65 °C, 24 h, CO2 (10 bar) | 85% | academie-sciences.fr |

| 2-(Trifluoromethyl)oxirane | LiBr | Acetone | 65 °C, 14 h, CO2 (10 bar) | 81% | academie-sciences.fr |

This transformation highlights a significant application of 2-(2,2,2-trifluoroethyl)oxirane in green chemistry, converting a greenhouse gas into a value-added chemical product. cymitquimica.comdoaj.org

Amide and Lactam Derivatives

Amide and lactam functionalities are ubiquitous in pharmaceuticals and biologically active compounds. The synthesis of these derivatives from 2-(2,2,2-trifluoroethyl)oxirane typically proceeds through a two-step sequence involving the initial ring-opening of the epoxide followed by an acylation or cyclization reaction.

The first step is the nucleophilic ring-opening of the oxirane with an amine or ammonia. This reaction is highly regioselective, with the nucleophile attacking the less substituted carbon of the epoxide ring to yield a β-amino alcohol, specifically 1-amino-4,4,4-trifluorobutan-2-ol (B8792746) or its N-substituted derivatives. nih.gov This reaction can be catalyzed by various agents, including ytterbium(III) triflate, or can proceed under neutral conditions with alumina. nih.govscribd.com

Once the amino alcohol is formed, it can be converted into an amide derivative through reaction with a carboxylic acid or an activated derivative (e.g., acid chloride, anhydride). Reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to be effective for direct amidation under mild conditions. organic-chemistry.org Alternatively, if the structure allows, the amino alcohol can undergo intramolecular cyclization to form a lactam, particularly piperidinone or pyrrolidinone derivatives, which are core structures in many bioactive molecules. rsc.org For example, the enantioselective hydrogenation of α-trifluoromethylidene lactams, which can be synthesized from appropriate precursors, provides chiral 2,2,2-trifluoroethyl lactams. rsc.org

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Epoxide Ring-Opening | Amine (R-NH2), Yb(OTf)3 catalyst or neutral Al2O3 | 1-(Alkylamino)-4,4,4-trifluorobutan-2-ol |

| 2a | Amide Formation | Carboxylic Acid (R'-COOH), B(OCH2CF3)3 | N-Alkyl-N-(4,4,4-trifluoro-2-hydroxybutyl)amide |

| 2b | Lactam Formation | (Requires suitable precursor) Intramolecular cyclization or hydrogenation of unsaturated lactam | Chiral 2,2,2-Trifluoroethyl-substituted lactam |

Isatin (B1672199) Ketimines and Iminomalonates

The trifluoroethyl group is a key moiety in many advanced synthetic intermediates. One prominent class is N-2,2,2-trifluoroethylisatin ketimines. These compounds are not typically formed in a single step from the oxirane but are derived from 2,2,2-trifluoroethylamine (B1214592), a precursor readily accessible via the ring-opening of 2-(2,2,2-trifluoroethyl)oxirane with ammonia. nih.gov The subsequent condensation of 2,2,2-trifluoroethylamine with isatin derivatives produces the target ketimines. mdpi.com

These N-2,2,2-trifluoroethylisatin ketimines are exceptionally versatile synthons, particularly in 1,3-dipolar [3+2] cycloaddition reactions. mdpi.comnih.gov They react with a wide variety of activated alkenes to construct densely functionalized, trifluoromethyl-containing spiro[pyrrolidin-3,2′-oxindole] derivatives. These spirocyclic scaffolds are of significant interest in medicinal chemistry. nih.gov A range of catalysts, including organic bases like DBU and bifunctional catalysts such as squaramides or thioureas, have been employed to control the diastereoselectivity and enantioselectivity of these cycloadditions with high to excellent results. mdpi.comnih.govrsc.org

Similarly, trifluoromethyl-substituted iminomalonates serve as reaction partners in organocatalytic domino Michael/Mannich [3+2] cycloaddition cascades with α,β-unsaturated aldehydes to form highly functionalized trifluoromethyl-substituted pyrrolidines. researchgate.net

| Ketimine/Imine | Reaction Partner | Catalyst | Product | Yield / Stereoselectivity | Reference |

|---|---|---|---|---|---|

| N-2,2,2-Trifluoroethylisatin ketimine | Chalcones | DBU | 5′-CF3-containing 3,2′-pyrrolidine spirooxindoles | Up to 89% yield, >99:1 dr | nih.gov |

| N-2,2,2-Trifluoroethylisatin ketimine | Methyleneindolinones | Squaramide-tertiary amine | CF3-containing 3,3′-pyrrolidinyl-dispirooxindoles | 86-98% yield, 3:1–18:1 dr | mdpi.com |

| N-2,2,2-Trifluoroethylisatin ketimine | 3-Alkenyl-5-arylfuran-2(3H)-ones | Thiourea-tertiary amine | Spiro[pyrrolidin-3,2′-oxindoles] with four stereocenters | Up to >99% yield, >20:1 dr, >99% ee | rsc.org |

| N-2,2,2-Trifluoroethylisatin ketimine | β-Trifluoromethyl enones | Squaramide-tertiary amine | Vicinally bis(trifluoromethyl)-substituted 3,2′-pyrrolidinyl spirooxindoles | High yields, excellent stereocontrol | uq.edu.au |

| Trifluoromethyl-substituted iminomalonates | α,β-Unsaturated aldehydes | Secondary amine (Jørgensen-Hayashi catalyst) | Trifluoromethyl-substituted pyrrolidines | High yields, excellent stereoselectivities | researchgate.net |

Stereochemical Control and Chiral Pool Applications

Asymmetric Transformations Utilizing Trifluoroethyl-Substituted Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in chemical reactions. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical course of a subsequent reaction, and are then removed. In the context of trifluoroethyl-containing compounds, chiral auxiliaries have been instrumental in achieving high levels of asymmetric induction.

A notable application involves the use of chiral auxiliaries to form nickel(II) complexes with glycine (B1666218) Schiff bases. These complexes can then be diastereoselectively alkylated with reagents such as 2,2,2-trifluoroethyl iodide. nih.gov After the reaction, the chiral auxiliary can be recycled, and the desired fluorinated amino acid is obtained in a multigram scale. nih.gov This approach is particularly valuable for the synthesis of enantiomerically pure α-trifluoromethyl-substituted amino acids.

Another strategy involves the use of N-acyloxazolidinones as chiral auxiliaries. Diastereoselective alkylations controlled by the stereochemistry of the oxazolidinone can be performed on substrates that have a stereogenic center at the β-position in the N-acyl substituent. nih.gov This method has been successfully applied in Ru-catalyzed direct thermal trifluoromethylation and perfluoroalkylation reactions, providing good yields and high levels of stereocontrol. nih.gov The chiral auxiliary can be subsequently removed through hydrolysis or reduction. nih.gov

The development of novel chiral auxiliaries containing the trifluoroethyl group itself has also been an area of interest. For instance, N,N'-Bis(2,2,2-trifluoroethyl)-N,N'-ethylenetartramide has been shown to be an effective chiral auxiliary in asymmetric allylboration reactions. acs.org

Diastereoselective Synthesis of Complex Architectures

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents. The synthesis of complex molecules containing the 2-(2,2,2-trifluoroethyl)oxane ring often relies on diastereoselective transformations.

One prominent example is the base-catalyzed diastereoselective trimerization of trifluoroacetone, which yields a highly substituted tetrahydro-2H-pyran derivative, 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diol. nih.gov This reaction proceeds with high diastereoselectivity, favoring the formation of the most thermodynamically stable oxane diastereomer. nih.gov The reaction is reversible, allowing for the funneling of material into the desired product. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions have been employed for the highly diastereoselective synthesis of complex spiro-pyrrolidin-oxindoles containing both isoxazole (B147169) and trifluoromethyl groups. These reactions utilize N-2,2,2-trifluoroethyl-substituted isatin (B1672199) imines and styrylisoxazoles, leading to products with multiple contiguous stereogenic centers in excellent yields and stereoselectivities. researchgate.net

The table below summarizes key diastereoselective reactions involving trifluoroethylated compounds, highlighting the reagents, conditions, and stereochemical outcomes.

| Reaction Type | Substrates | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Aldol Reaction | Aldehyde and chiral acetate (B1210297) ester | (S)-mandelic acid derivative | >99% | High | ptfarm.pl |

| Trimerization | Trifluoroacetone | KHMDS (5 mol%) | >20:1 | 81% | nih.gov |

| 1,3-Dipolar Cycloaddition | N-2,2,2-trifluoroethyl-substituted isatin imines and styrylisoxazoles | Bifunctional squaramide and thiourea (B124793) organocatalysts | Excellent | High | researchgate.net |

| Friedel-Crafts Alkylation | Indoles and trifluoromethylated β-nitrostyrenes | Chiral phosphoric acid | up to >99:1 | up to 99% | |

| Michael Addition | 2-mercaptobenzaldehyde and α,β-unsaturated trifluoromethyl ketones | Cinchona alkaloid-derived squaramide | up to 99:1 | up to 98% |

Enantiomeric Excess and Diastereomeric Ratio Determination Methodologies

The success of an asymmetric or diastereoselective synthesis is quantified by the enantiomeric excess (ee) and diastereomeric ratio (d.r.) of the product. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org The diastereomeric ratio expresses the relative amounts of diastereomers produced in a reaction.

Several analytical techniques are employed to determine the ee and d.r. of trifluoroethyl-containing compounds.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers. escholarship.org By using a chiral stationary phase, the two enantiomers of a compound can be resolved into two separate peaks, and the ee can be calculated from the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for determining both ee and d.r.

Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of a chiral compound can form diastereomeric complexes that exhibit different NMR chemical shifts. researchgate.net This allows for the quantification of the enantiomers. A notable example is the use of di-(R,R)-1-[10-(1-hydroxy-2,2,2-trifluoroethyl)-9-anthryl]-2,2,2-trifluoroethyl muconate as a chiral solvating agent. researchgate.net

Diastereomeric Ratio: For diastereomers, the different spatial arrangements of atoms often lead to distinct NMR spectra for each diastereomer, allowing for their direct quantification by integrating the signals corresponding to each isomer.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov By creating multivariate regression models from a series of CD spectra, it is possible to rapidly and accurately determine the complete speciation of stereoisomers, and thus the ee and d.r., without the need for chromatographic separation. nih.govrsc.org

The formula for calculating enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively. wikipedia.org

Theoretical and Computational Studies on 2 2,2,2 Trifluoroethyl Oxirane Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. mdpi.comnih.gov These methods are used to determine molecular geometry, orbital energies, and the distribution of electron density, which collectively govern the molecule's properties and behavior. ias.ac.inscielo.br

For fluorinated oxiranes, the primary electronic effect of the trifluoroalkyl substituent (like -CF₃ or -CH₂CF₃) is strong electron withdrawal via the inductive effect. researchgate.netmdpi.com This effect significantly influences the electronic structure of the oxirane ring. In the analogous compound, 2-(trifluoromethyl)oxirane (B1348523), the trifluoromethyl group enhances the electrophilicity of the epoxide. Computational studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have also highlighted the significant impact of the -CF₃ group on the electronic properties of heterocyclic systems. mdpi.com

Natural Bond Orbital (NBO) analysis on related fluorinated epoxides reveals the nature of hyperconjugative interactions that can stabilize the molecule. Studies on hexafluoropropylene oxide (HFPO) show that negative hyperconjugation between the lone pair of the epoxide oxygen and the antibonding C-F orbital can significantly strengthen the adjacent C(α)-O bond. mdpi.comnih.gov This strengthening influences the bond lengths and, consequently, the reactivity of the ring. A comparative study of 2-(trifluoromethyl)oxirane (TFO) and 2-(difluoromethyl)oxirane (B1471456) (DFO) showed that the trifluoromethyl group tends to increase electron density in the C2–O and C1–C2 bonds. nsf.gov

| Property | 2-(Trifluoromethyl)oxirane | Propylene (B89431) Oxide (non-fluorinated analog) | Reference |

| HOMO-LUMO Gap | Reduced compared to non-fluorinated analogs | Higher | |

| C(α)-O Bond Length | 1.374 Å (in HFPO) | 1.449 Å | mdpi.com |

| C(β)-O Bond Length | 1.432 Å (in HFPO) | 1.433 Å | mdpi.com |

| Electrophilicity of β-Carbon | More electrophilic than α-carbon | Less pronounced difference | mdpi.com |

Table 1: Comparison of calculated electronic and structural properties for fluorinated vs. non-fluorinated oxiranes. Data for bond lengths are from the analogous hexafluoropropylene oxide (HFPO).

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their associated energies. mdpi.com For a molecule like 2-(2,2,2-trifluoroethyl)oxirane, this involves understanding the rotational preferences around the C-C bond connecting the ethyl group to the oxirane ring. Fluorine substitution is known to profoundly influence conformational equilibria through stereoelectronic effects such as dipole-dipole interactions and hyperconjugation. beilstein-journals.org

DFT studies on vicinally difluorinated acyclic molecules show a strong preference for a gauche conformation of the F-C-C-F dihedral angle. mdpi.com A similar preference can be anticipated for the F-C-C-C backbone in 2-(2,2,2-trifluoroethyl)oxirane. In studies of fluorinated nucleoside antibiotics, the replacement of a hydroxyl group with fluorine was found to lock the sugar ring into specific conformations. nih.gov This demonstrates the powerful role of fluorine in controlling molecular shape. beilstein-journals.org

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with surrounding molecules, such as solvents. nd.edu All-atom MD simulations on fluorinated ethers have been used to elucidate ion transport and solvation characteristics in battery electrolytes. nsf.govnih.gov These studies show that fluorination patterns and solvent size are critical in determining the local solvation environment and mobility. nsf.govnih.govbohrium.com For 2-(2,2,2-trifluoroethyl)oxirane, MD simulations could provide insights into its aggregation behavior, interactions with solvents, and the dynamics of its conformational changes. nd.edu

| Compound System | Key Conformational Finding | Computational Method | Reference |

| Vicinal difluoroalkanes | Low-energy conformers have gauche F-C-C-F dihedral angles. | DFT (M06-2X/6-31G*) | mdpi.com |

| 3'-Deoxy-3'-F-xylo nucleoside | Primarily adopts a C3'-endo conformation (~90%). | NMR & Computational | nih.gov |

| cis/trans-2-Fluoro-3-(trifluoromethyl)oxirane | Structures are remarkably similar, differing mainly in the CF₃ group orientation. | Quantum Chemistry & Microwave Spectroscopy | acs.org |

Table 2: Summary of conformational preferences in related fluorinated molecules.

Computational Prediction of Reactivity and Selectivity Profiles

Computational methods are invaluable for predicting the reactivity of molecules and the selectivity of their reactions. ucla.edu For epoxides, a key reaction is nucleophilic ring-opening. The regioselectivity of this reaction (i.e., whether the nucleophile attacks the more or less substituted carbon) is highly dependent on the electronic and steric properties of the substituents. acs.orgmdpi.com

In non-fluorinated unsymmetrical epoxides, nucleophilic attack under neutral or basic conditions typically occurs at the less sterically hindered carbon. nih.gov However, for perfluorinated epoxides, this rule is often reversed. mdpi.comnih.gov Computational studies on hexafluoropropylene oxide (HFPO) show that nucleophiles preferentially attack the more hindered carbon substituted with the -CF₃ group. mdpi.comnih.gov This "abnormal" regioselectivity is attributed not to sterics, but to electronic factors. The powerful electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbon more electrophilic and susceptible to attack. nih.gov Furthermore, distortion/interaction activation strain analysis reveals that the energy required to distort the molecule into the transition state geometry is lower for attack at the β-carbon. mdpi.comnih.gov Studies on the reactivity of fluorinated carbanions with propylene oxide also showed that the degree of fluorine substitution dramatically affects reactivity. rsc.org

| Reaction System | Favored Attack Site | Activation Barrier (β-attack) | Activation Barrier (α-attack) | Reference |

| Hexafluoropropylene Oxide + F⁻ | β-Carbon (CF₃ substituted) | 7.6 kcal/mol | 11.5 kcal/mol | mdpi.com |

| Propylene Oxide + F⁻ | α-Carbon (CH₃ substituted) | 26.1 kcal/mol | 23.9 kcal/mol | mdpi.com |

Table 3: Calculated activation free energy barriers for the ring-opening of fluorinated vs. non-fluorinated epoxides by a fluoride (B91410) nucleophile, demonstrating the reversal of regioselectivity.

Elucidation of Reaction Mechanisms via Computational Models

Computational models allow for the detailed elucidation of reaction mechanisms, mapping the entire potential energy surface from reactants to products. acs.org This includes identifying transition states, intermediates, and the influence of catalysts or solvent molecules. acs.orgnih.gov

In a computational study of force-assisted mechanochemical ring-opening of oxirane, DFT and multireference methods were used to investigate both symmetry-allowed and symmetry-forbidden pathways. nih.gov Such studies reveal how external stimuli can alter reaction mechanisms, for instance, by transforming saddle points and bifurcations on the potential energy surface. nih.gov For 2-(2,2,2-trifluoroethyl)oxirane, computational models could be used to explore various reaction pathways, such as acid-catalyzed or base-catalyzed ring-opening, and to understand how the trifluoroethyl group modulates the stability of cationic or anionic intermediates along these pathways. rsc.org

Interdisciplinary Applications and Future Research Directions

Applications in Medicinal Chemistry and Drug Discovery

The introduction of trifluoroethyl groups into bioactive molecules is a well-established strategy in drug design to enhance pharmacological properties. nih.gov The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly alter the acidity, basicity, and metabolic stability of a drug candidate. uni-muenchen.de

Scaffold-Based Design and Synthesis

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. nih.gov The 2,2,2-trifluoroethyl group is a valuable component in scaffold-based design due to its ability to improve metabolic stability and binding affinity. nih.govuni-muenchen.de Trifluoroethylamines, for example, are considered metabolically stable isosteres of amides, a common functional group in pharmaceuticals that is often susceptible to enzymatic degradation. uni-muenchen.de

The synthesis of complex N-trifluoroalkyl anilines, which are important scaffolds in drug discovery, has been a significant area of research. nih.gov For instance, the development of metallaphotoredox multicomponent reactions has enabled the construction of intricately structured alkyl amine scaffolds containing the trifluoroethyl group. nih.gov These advanced synthetic methods allow for the creation of diverse molecular architectures that can be screened for biological activity.

| Scaffold Type | Key Feature | Application |

| N-Trifluoroalkyl anilines | Enhanced metabolic stability | Drug discovery nih.gov |

| Trifluoroethylamines | Amide isosteres | Overcoming enzymatic hydrolysis uni-muenchen.de |

| Trifluoromethylated pyrazoles | Biologically active cores | Agrochemicals and pharmaceuticals d-nb.info |

Incorporation into Bioactive Molecules

The direct incorporation of the 2,2,2-trifluoroethyl moiety into existing bioactive molecules is a powerful strategy for lead optimization. acs.org This modification can lead to improved efficacy, better pharmacokinetic profiles, and reduced side effects. nih.gov The trifluoroethyl group can act as a bioisosteric replacement for ethyl or ethoxy groups, offering a similar size but with vastly different electronic properties. acs.org

One notable example is in the development of kinase inhibitors. The combination of trifluoroacetic acid and 2,2,2-trifluoroethanol (B45653) has been shown to be an effective solvent system for the synthesis of compounds containing a "kinase-privileged fragment," which is associated with potent kinase inhibition. researchgate.net Furthermore, the introduction of a trifluoroethyl group can influence the conformation of a molecule, leading to enhanced binding to its biological target. nih.gov

Contributions to Materials Science

The unique properties of the 2,2,2-trifluoroethyl group also extend to the realm of materials science, where it is used to create advanced materials with tailored functionalities.

Development of Fluorinated Functional Materials

Fluorinated polymers often exhibit low surface energy, high thermal stability, and chemical resistance, making them suitable for a wide range of applications. acs.org The incorporation of the 2,2,2-trifluoroethyl group into polymers is a key strategy for developing such materials. For example, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) is a low refractive index polymer used as a cladding layer in optical waveguides. sigmaaldrich.comresearchgate.net

The synthesis of fluorinated methacrylate (B99206) copolymers can lead to materials with excellent water and oil repellency. acs.org These properties are highly desirable for creating protective coatings and self-cleaning surfaces. The presence of the trifluoroethyl group contributes to the low surface energy of these materials. acs.org

Polymer Chemistry and Advanced Material Synthesis

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique for synthesizing well-defined polymers with controlled molecular weights and architectures. rsc.org The RAFT polymerization of monomers containing the 2,2,2-trifluoroethyl group, such as 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has been explored to create novel fluorinated polymers. rsc.org

These polymers can exhibit interesting responsive behaviors. For instance, dual gas-responsive polymers have been synthesized that respond to both carbon dioxide and oxygen. rsc.org These materials, which incorporate the 2,2,2-trifluoroethyl group, have potential applications in biomedicine, such as for controlled drug release. rsc.org

| Polymer | Key Property | Potential Application |

| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Low refractive index | Optical waveguides sigmaaldrich.com |

| Fluorinated methacrylate copolymers | Water and oil repellency | Protective coatings acs.org |

| Dual gas-responsive polymers | CO2 and O2 responsiveness | Biomedicine, drug delivery rsc.org |

Emerging Trends in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgmdpi.com The synthesis of molecules containing the 2,2,2-trifluoroethyl group is increasingly being approached with these principles in mind.

One of the key tenets of green chemistry is the use of safer solvents. acs.org 2,2,2-Trifluoroethanol (TFE) itself is considered an advantageous solvent in some contexts due to its low nucleophilicity and ease of removal. researchgate.net Research is ongoing to develop more environmentally benign synthetic routes to trifluoroethylated compounds. This includes the use of catalysis to improve reaction efficiency and reduce waste. semanticscholar.org

The development of solvent-free or mechanochemical synthesis methods is another important area of green chemistry. mdpi.combeilstein-journals.org These approaches can significantly reduce the environmental impact of chemical manufacturing. While specific examples for the synthesis of 2-(2,2,2-Trifluoroethyl)oxane using these methods are not yet prevalent, the broader trend in organic synthesis is to move towards more sustainable practices. This includes exploring the use of renewable resources and designing reactions with high atom economy. acs.org

The future of synthesizing valuable fluorinated compounds like those containing the 2,2,2-trifluoroethyl moiety will likely involve a greater emphasis on sustainable methodologies, including biocatalysis and flow chemistry, to minimize environmental footprint while maximizing efficiency. beilstein-journals.org

Integration with Automation and High-Throughput Methodologies

The synthesis and study of novel chemical entities like this compound are increasingly benefiting from the integration of automation and high-throughput methodologies. These technologies are pivotal in accelerating the discovery-to-application pipeline, enabling rapid reaction optimization, and allowing for the exploration of vast chemical space with greater efficiency and reproducibility than traditional manual techniques. nih.govacs.org In the context of organofluorine chemistry, where reaction conditions can be highly specific and sensitive, automation plays a crucial role in ensuring precise control and robust outcomes. cas.cnmdpi.com

The application of these advanced approaches to a molecule such as this compound can be envisioned across its entire development lifecycle, from initial synthesis to the screening of its potential applications. This involves the use of robotic platforms for synthesis and purification, high-throughput experimentation (HTE) for condition screening, and sophisticated data handling and machine learning algorithms to guide experimental design. engineering.org.cnchemrxiv.orgresearchgate.net

Automated synthesis platforms, ranging from modular cassette-based systems to versatile liquid-handling robots, are central to this paradigm. nih.govrsc.org These systems allow for the precise execution of multi-step syntheses, minimize human error, and provide a safer handling environment for reactive reagents often used in fluorination chemistry. rsc.orgnih.gov For a target like this compound, an automated workflow could be designed to perform the key synthetic steps, such as the introduction of the trifluoroethyl group and the subsequent cyclization to form the oxane ring, in a sequential and unattended manner.

High-throughput experimentation complements automated synthesis by enabling the parallel execution of numerous experiments. acs.orgnih.gov Using formats like 96-well plates, chemists can rapidly screen a wide array of catalysts, solvents, bases, and temperature profiles to identify the optimal conditions for synthesizing this compound. nih.govwiley.com This is particularly valuable for fluorination reactions, which can be challenging to optimize. acs.org The data generated from HTE screens can be rapidly analyzed to build a comprehensive understanding of the reaction landscape.

The integration of machine learning with automated platforms represents the next frontier. researchgate.netresearchgate.net Algorithms can analyze data from failed and successful experiments to predict the outcomes of future reactions, suggest novel reaction conditions, and even design new synthetic routes. engineering.org.cnchemrxiv.org This data-driven approach accelerates the optimization process and can lead to the discovery of more efficient and sustainable synthetic methods. mdpi.com

The synergy between automation and high-throughput methodologies provides a powerful framework for advancing the chemical sciences. For a specific compound like this compound, this integration means faster access to the material for further study, a deeper understanding of its synthesis, and a more rapid exploration of its potential as a building block in materials science or medicinal chemistry.

Automated Synthesis and Robotic Platforms

The synthesis of fluorinated heterocycles like this compound can be systematically automated. Robotic platforms are capable of performing complex liquid and solid dispensing, temperature control, and reaction workups. nih.gov In radiochemistry, for instance, cassette-based automated synthesis platforms are routinely used for the production of fluorine-18 (B77423) labeled radiopharmaceuticals, demonstrating the high reliability of automation for fluorination chemistry. rsc.orgnih.govrsc.org

A hypothetical automated synthesis of this compound could involve a robotic arm transferring precursor solutions between different modules for reaction, quenching, extraction, and purification. Such end-to-end automation has been successfully applied to the synthesis of libraries of drug-like molecules, highlighting its potential for producing derivatives of the target compound for screening purposes. nih.gov

The table below outlines how different types of automated platforms could be applied to the key stages of synthesizing this compound, drawing parallels from established automated chemistry workflows.

Table 1: Application of Automated Platforms to the Synthesis of this compound

| Synthesis Stage | Automated Platform/Tool | Function & Rationale |

|---|---|---|

| Reagent Preparation | Robotic Liquid/Solid Handler | Precisely weighs and dispenses starting materials and reagents into reaction vessels (e.g., multi-well plates), ensuring accuracy and high throughput. acs.org |

| Fluorination Step | Cassette-Based Synthesizer or Flow Reactor | Enables controlled introduction of the trifluoroethyl moiety under inert conditions. Flow chemistry, in particular, allows for excellent temperature and pressure control, improving safety and yield. numberanalytics.com |

| Cyclization/Etherification | Automated Parallel Synthesizer | Executes multiple cyclization reactions simultaneously under various conditions (e.g., different catalysts, temperatures) to form the oxane ring. nih.gov |

| Workup & Purification | Automated Liquid-Liquid Extraction / SPE | Performs automated quenching, phase separation, and purification using Solid-Phase Extraction (SPE) cartridges to isolate the crude product. nih.govnih.gov |

| Analysis | Integrated LC-MS/GC-MS System | Automatically samples each reaction, providing rapid analysis of yield and purity, with data fed back to optimize subsequent runs. researchgate.net |

| Crystallization Screening | Robotic Crystallization Platform | Screens a wide range of solvents and conditions to find optimal parameters for obtaining crystalline material, guided by machine learning algorithms. chemrxiv.org |

High-Throughput Experimentation (HTE) for Reaction Optimization

High-Throughput Experimentation (HTE) is a cornerstone of modern process and medicinal chemistry, allowing for the rapid optimization of reaction conditions by running many experiments in parallel. acs.orgnih.gov For a novel compound like this compound, HTE can drastically reduce the time required to develop a robust and high-yielding synthetic route.

An HTE workflow would typically involve a 96-well plate format where different combinations of catalysts, ligands, bases, solvents, and temperatures are tested simultaneously. researchgate.net Robotic systems dispense the reagents, and the plate is incubated under controlled conditions. Subsequent high-throughput analysis, often by LC-MS, determines the outcome of each reaction, allowing for a comprehensive map of the reaction space to be generated quickly. This approach has been successfully applied to a wide range of chemical transformations, including challenging cross-coupling and fluorination reactions. acs.orgacs.orgnih.gov

The following conceptual data table illustrates how an HTE screen could be designed to optimize the final cyclization step in the synthesis of this compound.

Table 2: Conceptual High-Throughput Experimentation Screen for Oxane Formation

| Well ID | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Relative Yield (%) |

|---|---|---|---|---|---|

| A1 | Pd(OAc)₂ (2%) | K₂CO₃ (2.0) | Toluene | 80 | 45 |

| A2 | Pd(OAc)₂ (2%) | Cs₂CO₃ (2.0) | Toluene | 80 | 62 |

| A3 | Pd(OAc)₂ (2%) | K₃PO₄ (2.0) | Toluene | 80 | 51 |

| B1 | Pd(OAc)₂ (2%) | K₂CO₃ (2.0) | Dioxane | 80 | 58 |

| B2 | Pd(OAc)₂ (2%) | Cs₂CO₃ (2.0) | Dioxane | 80 | 75 |

| B3 | Pd(OAc)₂ (2%) | K₃PO₄ (2.0) | Dioxane | 80 | 68 |

| C1 | CuI (5%) | K₂CO₃ (2.0) | Toluene | 100 | 33 |

| C2 | CuI (5%) | Cs₂CO₃ (2.0) | Toluene | 100 | 41 |

| C3 | CuI (5%) | K₃PO₄ (2.0) | Toluene | 100 | 38 |

| D1 | CuI (5%) | K₂CO₃ (2.0) | Dioxane | 100 | 49 |

| D2 | CuI (5%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 88 |

| D3 | CuI (5%) | K₃PO₄ (2.0) | Dioxane | 100 | 79 |

This systematic approach not only identifies the optimal conditions (in this hypothetical case, Well D2) but also provides valuable data on structure-activity relationships that can inform future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.